2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide
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Overview
Description
2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be facilitated under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . The reaction is reasonably fast, clean, and involves simple workup procedures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multicomponent reactions that allow for the synthesis of a wide range of products while avoiding complex multistage syntheses . These methods are advantageous as they provide high yields and are more practical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Typically involves the use of reducing agents to convert the compound into its reduced form.
Substitution: Commonly involves the replacement of a functional group with another, often using reagents like α-haloketones.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis.
Reduction: Reducing agents such as hydrogen or hydrides.
Substitution: α-Haloketones in polar organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide has a broad spectrum of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives exert their effects by blocking γ-aminobutyric acid receptors, leading to a hypnotic effect . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used to treat short-term insomnia.
Alpidem: An anxiolytic agent.
Saridipem: Another anxiolytic agent.
Olprione: A drug used for heart failure.
Uniqueness
2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide is unique due to its specific structural features and the broad range of biological activities it exhibits
Properties
IUPAC Name |
2-(3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N2O.BrH/c1-17-22(19-12-6-3-7-13-19)24(21-14-8-9-15-23(17)21)16-20(25)18-10-4-2-5-11-18;/h2-15H,16H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFIGVXDPFKFCJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=C2N1C=CC=C2)CC(=O)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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